molecular formula C8H5ClF4O B15314885 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B15314885
M. Wt: 228.57 g/mol
InChI Key: FWQZALRVWNJAFE-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of a benzene derivative, followed by fluorination using anhydrous hydrogen fluoride . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

4-(chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4O/c9-4-14-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2

InChI Key

FWQZALRVWNJAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)C(F)(F)F)F

Origin of Product

United States

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